![molecular formula C22H22ClN3O2 B2435630 {6-Chloro-4-[(4-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone CAS No. 1326900-09-7](/img/structure/B2435630.png)
{6-Chloro-4-[(4-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone
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Description
{6-Chloro-4-[(4-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone, also known as C-1311, is a chemical compound that has been found to have potential applications in scientific research. The compound belongs to the quinoline family and has a molecular weight of 431.97 g/mol.
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Quinoline derivatives serve as essential scaffolds for lead compounds in drug discovery. Researchers have explored various synthetic protocols to construct and functionalize the quinoline scaffold. Classical methods like Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach have been historically used for quinoline synthesis. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols contribute to the diversification of quinoline derivatives. The compound , {6-Chloro-4-[(4-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone , may exhibit promising pharmacological properties .
Other Applications
Quinoline derivatives have been investigated for their antioxidant, antiparasitic, and antifungal activities. Additionally, they play a role in photodynamic therapy and as fluorescent probes in bioimaging.
properties
IUPAC Name |
[6-chloro-4-[(4-methylphenyl)methylamino]quinolin-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2/c1-15-2-4-16(5-3-15)13-25-21-18-12-17(23)6-7-20(18)24-14-19(21)22(27)26-8-10-28-11-9-26/h2-7,12,14H,8-11,13H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUXFQAXNIAFGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{6-Chloro-4-[(4-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone |
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